
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is a chemical compound known for its unique structure and reactivity. It contains a diazirine ring, which is a three-membered ring with two nitrogen atoms and one carbon atom. This compound is often used in scientific research due to its ability to form covalent bonds with biological molecules upon exposure to UV light.
Preparation Methods
The synthesis of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride typically involves the formation of the diazirine ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the diazirine ring or the amine group.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a photoreactive probe to study molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Medicine: It is used in the development of new drugs and therapeutic agents by enabling the study of drug-target interactions.
Industry: The compound is used in the synthesis of various chemical products and materials, including polymers and coatings.
Mechanism of Action
The primary mechanism of action of 3-(3H-diazirin-3-yl)propan-1-amine hydrochloride involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This carbene can then form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparison with Similar Compounds
3-(3H-diazirin-3-yl)propan-1-amine hydrochloride is unique due to its diazirine ring and photoreactivity. Similar compounds include:
3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the diazirine ring.
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)propan-1-amine hydrochloride: This compound contains a trifluoromethyl group, which can alter its reactivity and applications.
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid: This compound has an alkyne group, providing additional functionality for chemical reactions.
These similar compounds highlight the versatility of the diazirine ring and its potential for various applications in scientific research.
Properties
Molecular Formula |
C4H10ClN3 |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
3-(3H-diazirin-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9N3.ClH/c5-3-1-2-4-6-7-4;/h4H,1-3,5H2;1H |
InChI Key |
YSOJKZSIFMKVLL-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1N=N1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


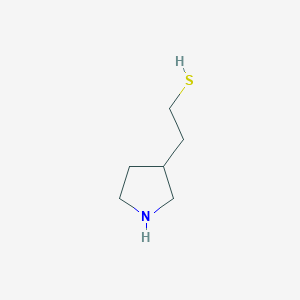
![3-Oxa-9-azaspiro[5.5]undecane-8-carboxylic acid hydrochloride](/img/structure/B13486217.png)
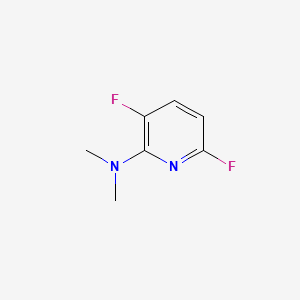
![Tert-butyl 5-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1,2-oxazole-3-carboxylate](/img/structure/B13486229.png)
![4-(3-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13486233.png)
![[3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-yl]methanol](/img/structure/B13486238.png)

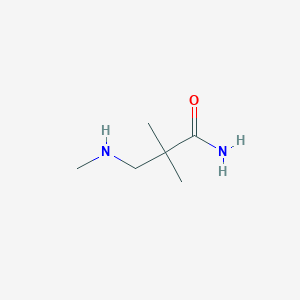
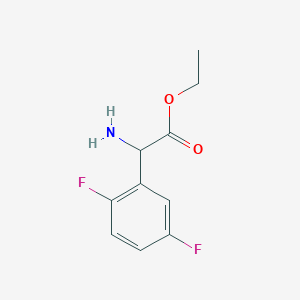

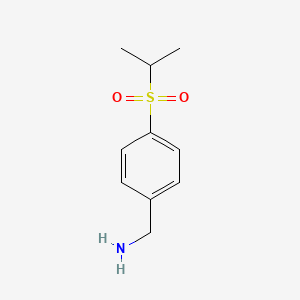
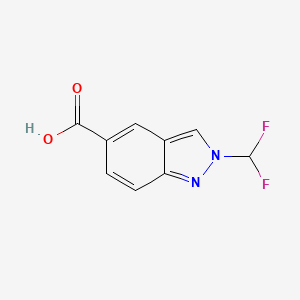
![6-Oxo-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13486292.png)
![rac-(1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13486296.png)
